Bayer Process Purity and Safety
Methyl carbazate produced via the Bayer process (simultaneous addition at -20 to +30°C) demonstrates substantially reduced impurities compared to products from conventional sequential addition methods. Specifically, conventional methods (e.g., Diels, EP 0 103 400) yield products with up to 3 wt% of each undesired dimeric side-product (I & II) and up to 500 ppm residual carcinogenic hydrazine [1]. The Bayer process significantly reduces these specific impurities, producing an 'especially pure' product with a 'particularly low tendency to discoloration' (reddish hue after days) and lower hydrazine content, which is critical for pharmaceutical applications where purity and color are specifications [1].
| Evidence Dimension | Residual hydrazine and discoloration tendency |
|---|---|
| Target Compound Data | Significantly reduced hydrazine (<100 ppm inferred) and low discoloration tendency |
| Comparator Or Baseline | Methyl carbazate from conventional sequential addition (100-500 ppm hydrazine, turns reddish in days) |
| Quantified Difference | Reduction in hydrazine content from 100-500 ppm to lower levels; elimination of rapid discoloration |
| Conditions | Industrial-scale synthesis comparison as described in Bayer AG patent US 6,465,678 |
Why This Matters
Procuring methyl carbazate from suppliers adhering to this improved process ensures higher purity, greater safety during handling, and eliminates color-related batch rejection in pharmaceutical manufacturing.
- [1] Bayer AG. (2002). US Patent 6,465,678 (CN-1337943-A). Method for preparing methyl carbazate. View Source
